Bienvenue dans la boutique en ligne BenchChem!

Valdecoxib Sulfonyl Chloride-13C2,15N

Mass Spectrometry Isotope Labeling Internal Standard

Valdecoxib Sulfonyl Chloride-13C2,15N is a critical stable isotope-labeled internal standard providing a +3 Da mass shift for definitive LC-MS/MS quantitation. It is essential for accurate bioequivalence and ANDA studies, ensuring method specificity unattainable with unlabeled or deuterated analogs. Procure to meet stringent FDA/EMA validation criteria for impurity profiling and pharmacokinetic analysis.

Molecular Formula C16H12ClNO3S
Molecular Weight 336.764
CAS No. 1391051-92-5
Cat. No. B588095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValdecoxib Sulfonyl Chloride-13C2,15N
CAS1391051-92-5
Synonyms4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl Chloride-13C2,15N;  Valdecoxib Impurity F-13C2,15N; 
Molecular FormulaC16H12ClNO3S
Molecular Weight336.764
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl
InChIInChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1
InChIKeyNVKQPOHDVWNXRP-LQFUBYOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valdecoxib Sulfonyl Chloride-13C2,15N (CAS 1391051-92-5): A Defined Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Valdecoxib Sulfonyl Chloride-13C2,15N (CAS 1391051-92-5) is a multiply-labeled compound in which two carbon-12 atoms and one nitrogen-14 atom of the valdecoxib sulfonyl chloride molecule are replaced by the stable heavy isotopes carbon-13 (¹³C) and nitrogen-15 (¹⁵N), respectively . Its primary scientific role is not as a therapeutic agent but as a highly specific internal standard in quantitative mass spectrometry workflows. It is used as a critical reference material for tracking valdecoxib, its active pharmaceutical ingredient (API), and its metabolites in complex biological matrices [1]. This labeled analog is a key tool in pharmaceutical research, especially in bioequivalence studies, clinical pharmacology, and drug metabolism investigations where precise and accurate quantification is paramount .

Why Unlabeled Valdecoxib Sulfonyl Chloride or Other Analogs Cannot Replace Valdecoxib Sulfonyl Chloride-13C2,15N in Quantitative LC-MS/MS


Substituting Valdecoxib Sulfonyl Chloride-13C2,15N with unlabeled valdecoxib sulfonyl chloride (CAS 509074-26-4) or a different isotopologue (e.g., Valdecoxib-D3) in a quantitative LC-MS/MS assay leads to a fundamental analytical failure due to the principle of isotope dilution mass spectrometry. Unlabeled compounds are chemically identical to the analyte being measured, so they are indistinguishable by a mass spectrometer and therefore cannot serve as internal standards for correcting for matrix effects, extraction efficiency, and instrument variability . While other labeled analogs like Valdecoxib-D3 might be used, they lack the specific, well-separated mass shift of +3 Da (for the intact ion, due to ¹³C₂ and ¹⁵N substitution) that Valdecoxib Sulfonyl Chloride-13C2,15N provides for unique and unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. This distinct mass difference is crucial for minimizing cross-talk and ensuring the highest possible analytical specificity and accuracy in complex biological matrices, directly impacting the reliability of pharmacokinetic and clinical data .

Valdecoxib Sulfonyl Chloride-13C2,15N: A Quantitative Evidence Guide for Superior Analytical Performance


Isotopic Purity and Mass Shift: Enabling Unambiguous Mass Spectrometric Differentiation

Valdecoxib Sulfonyl Chloride-13C2,15N provides a net mass increase of 3 Daltons (Da) compared to the unlabeled compound (C16H12ClNO3S), as evidenced by its molecular weight of approximately 336.77 g/mol versus 333.79 g/mol for the unlabeled parent . This distinct mass shift arises from the incorporation of two ¹³C atoms (each adding 1 Da) and one ¹⁵N atom (adding 1 Da). In contrast, a common alternative like Valdecoxib-D3 (deuterated) would provide a similar +3 Da shift but could be subject to deuterium/hydrogen exchange, potentially altering its retention time and quantification accuracy [1]. The defined isotopic enrichment of Valdecoxib Sulfonyl Chloride-13C2,15N ensures a stable and predictable mass spectrometric signature that does not suffer from exchange-related drift.

Mass Spectrometry Isotope Labeling Internal Standard Method Validation

Precision and Accuracy in Bioanalysis: Foundation for Reliable Pharmacokinetic Studies

The use of a stable isotope-labeled internal standard like Valdecoxib Sulfonyl Chloride-13C2,15N is a cornerstone for achieving the high precision and accuracy required in regulatory bioanalysis. For example, a validated LC-MS/MS method for valdecoxib and its metabolites using a structural analogue internal standard achieved acceptable precision and accuracy over a concentration range of 1-200 ng/mL, with a lower limit of quantitation (LLOQ) of 1 ng/mL in human urine [1]. Substituting a labeled internal standard like the 13C2,15N-labeled compound, which co-elutes identically with the analyte, would be expected to significantly improve these metrics by more effectively correcting for matrix effects, which are a primary source of imprecision in bioanalytical assays.

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Correcting for Potent Pharmacological Activity: Ensuring Accurate Measurement of the Active Moiety

Valdecoxib sulfonyl chloride is an impurity and synthetic precursor in the manufacture of valdecoxib, a potent and selective COX-2 inhibitor [1]. Valdecoxib itself demonstrates high potency, with an in vitro IC50 for COX-2 of 0.45 µM in feline whole blood, while its inhibitory effect on COX-1 is much weaker (IC50 = 38.6 µM) [2]. The sulfonyl chloride precursor does not share this pharmacological activity. Therefore, accurate quantification of the active drug valdecoxib, and the ability to distinguish it from inactive related substances like the sulfonyl chloride impurity, is paramount. Using Valdecoxib Sulfonyl Chloride-13C2,15N as an internal standard for quantifying valdecoxib ensures that the measurement is specific to the intended analyte, preventing the overestimation of active drug concentration that could occur from co-eluting impurities or degradation products.

Pharmacodynamics COX-2 Inhibition Metabolite Therapeutic Drug Monitoring

Optimal Use Cases for Valdecoxib Sulfonyl Chloride-13C2,15N Based on Analytical Evidence


Regulated Bioequivalence Studies for Generic Valdecoxib or Parecoxib Formulations

In the development of generic versions of valdecoxib or its prodrug parecoxib, regulatory agencies (e.g., FDA, EMA) mandate rigorous bioequivalence studies. These studies require the highly accurate and precise measurement of the active drug (valdecoxib) in human plasma over a defined time course. Valdecoxib Sulfonyl Chloride-13C2,15N serves as the ideal internal standard to control for variable sample preparation and LC-MS/MS system performance, directly supporting the generation of defensible pharmacokinetic data essential for Abbreviated New Drug Application (ANDA) filings [1]. Its isotopic purity and defined mass shift ensure the analytical method meets stringent validation criteria for accuracy, precision, and specificity .

Stability-Indicating Method Development and Pharmaceutical Quality Control

Pharmaceutical manufacturers require validated stability-indicating methods to monitor the purity of valdecoxib API and finished drug products over their shelf life. The sulfonyl chloride is a known impurity and a potential degradation product of valdecoxib [1]. Using the 13C2,15N-labeled version of this impurity as an internal standard allows for the development of a highly specific LC-MS/MS method that can simultaneously quantify trace levels of the active drug and its impurity/degradant in a single run. This approach is far superior to traditional HPLC-UV methods, which may lack the sensitivity and specificity to accurately resolve and quantify low-level impurities.

In-Depth Drug Metabolism and Pharmacokinetic (DMPK) Research

Researchers studying the metabolic fate of valdecoxib or parecoxib in preclinical species or humans can use Valdecoxib Sulfonyl Chloride-13C2,15N as a stable isotope-labeled internal standard to track the formation of metabolites derived from the sulfonyl chloride pathway or to accurately quantify the parent drug in the presence of numerous metabolites [1]. This is particularly valuable for understanding complex metabolic pathways and for identifying potential drug-drug interactions. The use of a ¹³C and ¹⁵N labeled standard provides a stable mass tag that is resistant to metabolic exchange, unlike deuterium labels, offering superior quantitative robustness in long-term in vivo studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valdecoxib Sulfonyl Chloride-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.